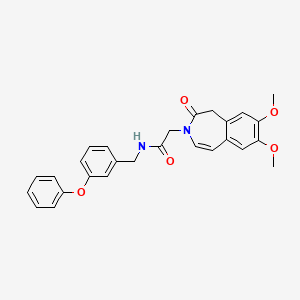![molecular formula C20H17NO5S B15103095 Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 379250-30-3](/img/structure/B15103095.png)
Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, carboxylic acid groups, and a naphthalenylcarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylic acid groups through a series of reactions involving halogenation and subsequent substitution reactions. The naphthalenylcarbonyl group is then introduced through a coupling reaction, often using reagents such as naphthalenylcarbonyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The naphthalenylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols .
Aplicaciones Científicas De Investigación
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Thiophenedicarboxylic acid: Another thiophene derivative with carboxylic acid groups, used in similar applications.
3,4-Thiophenedicarboxylic acid: Differing in the position of the carboxylic acid groups, this compound also finds use in organic synthesis and materials science.
Uniqueness
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester is unique due to the presence of the naphthalenylcarbonyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties .
Propiedades
Número CAS |
379250-30-3 |
|---|---|
Fórmula molecular |
C20H17NO5S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
dimethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-11-15(19(23)25-2)18(27-16(11)20(24)26-3)21-17(22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,1-3H3,(H,21,22) |
Clave InChI |
FDXHRPLENCLWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103024.png)
![Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate](/img/structure/B15103029.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B15103035.png)
![5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15103036.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)

![5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103068.png)
![(4E)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103070.png)

![N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103089.png)
